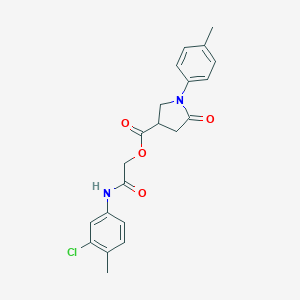![molecular formula C20H18N2O2 B271312 N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide, also known as ML277, is a small molecule compound that has been identified as a potent and selective activator of the KCNQ1 potassium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiac arrhythmias, epilepsy, and diabetes.
作用机制
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide activates KCNQ1 channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, leading to an increase in potassium ion flow across the cell membrane. This increase in potassium ion flow leads to hyperpolarization of the cell membrane and a reduction in cell excitability.
Biochemical and Physiological Effects
The activation of KCNQ1 channels by this compound has several biochemical and physiological effects. In cardiac cells, this compound leads to a reduction in the duration of the action potential and an increase in the refractory period, which helps to prevent arrhythmias. In brain cells, this compound leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures. In pancreatic beta cells, this compound leads to an increase in insulin secretion, which helps to regulate blood glucose levels.
实验室实验的优点和局限性
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide has several advantages for lab experiments. It is a highly selective activator of KCNQ1 channels, which makes it a useful tool for studying the role of these channels in various diseases. It is also a small molecule compound, which makes it easy to administer to cells or animals. However, this compound has some limitations. It is not a perfect activator of KCNQ1 channels and may have off-target effects on other ion channels. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
未来方向
There are several future directions for research on N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide. One area of interest is the development of more potent and selective activators of KCNQ1 channels. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases, such as hypertension and cancer. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on other ion channels and cellular processes.
合成方法
The synthesis of N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide involves a multi-step process that includes the reaction of 3,4-dimethylphenol with 4-bromophenyl isocyanate to form 4-(3,4-dimethylphenoxy)phenyl isocyanate. This intermediate is then reacted with isonicotinic acid to form this compound. The purity of the final product is confirmed using various analytical techniques, including NMR spectroscopy and HPLC.
科学研究应用
N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in cardiac arrhythmias. KCNQ1 potassium channels play a critical role in regulating the electrical activity of the heart, and mutations in these channels can lead to arrhythmias. This compound has been shown to activate KCNQ1 channels and restore normal heart rhythm in animal models of cardiac arrhythmias.
Another area of research is the potential use of this compound in the treatment of epilepsy. KCNQ channels are also present in the brain, and their dysfunction has been linked to the development of epilepsy. This compound has been shown to reduce seizures in animal models of epilepsy by activating KCNQ channels.
This compound has also been studied for its potential role in the treatment of diabetes. KCNQ channels are involved in the regulation of insulin secretion from pancreatic beta cells. This compound has been shown to increase insulin secretion in animal models of diabetes by activating KCNQ channels.
属性
分子式 |
C20H18N2O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
N-[4-(3,4-dimethylphenoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14-3-6-19(13-15(14)2)24-18-7-4-17(5-8-18)22-20(23)16-9-11-21-12-10-16/h3-13H,1-2H3,(H,22,23) |
InChI 键 |
DGRQOADCHTYQIV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)C |
规范 SMILES |
CC1=C(C=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




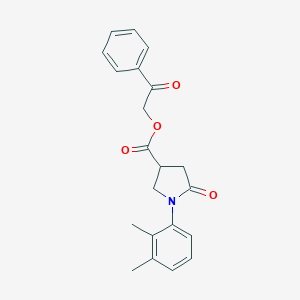



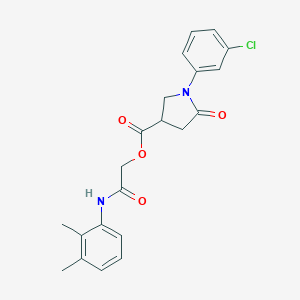
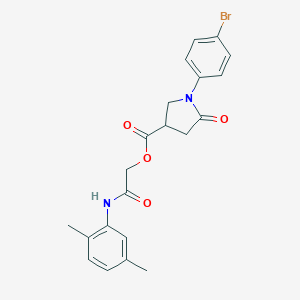
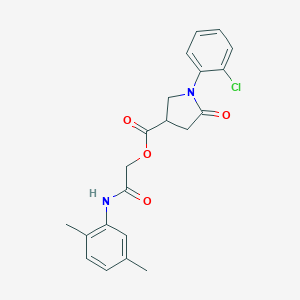
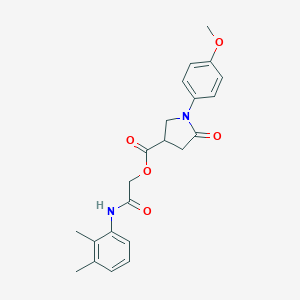
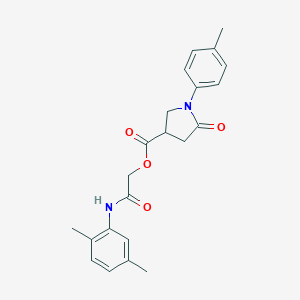
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)

![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B271253.png)
